6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
Scientific Research Applications
Antithrombotic Applications
A representative compound, synthesized through thermal fusion of enamine with ureas, displayed favorable cerebral and peripheral antithrombotic effects. The study elaborated on the synthesis routes and structural elucidation of these compounds, highlighting their potential in antithrombotic medication development (Furrer, Wágner, & Fehlhaber, 1994).
Molecular Structure and Dimerization
Research into isomeric compounds similar in structure revealed insights into molecular interactions and dimerization. The studies found variations in how these compounds crystallize and interact at the molecular level, contributing to a deeper understanding of their chemical behaviors (Avasthi et al., 2002).
Novel Synthesis Methods
Efficient synthesis methods for related pyrimidine derivatives were developed, including a three-component, one-pot synthesis that offers a streamlined approach to creating these compounds. This research opens new pathways for the synthesis of similar molecules, potentially useful in various medicinal and chemical applications (Bazgir et al., 2008).
Antitumor Activity
One study focused on the synthesis of a compound with significant activity against the Walker 256 carcinosarcoma in rats, illustrating the potential of these molecules in developing new antitumor medications (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Mechanistic Investigations
Research has also been conducted on labeled derivatives for mechanistic investigations, offering valuable tools for understanding the underlying processes and interactions at play in chemical reactions involving these compounds (Sako, Yaekura, Oda, & Hirota, 2000).
Properties
IUPAC Name |
6-benzyl-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-9-8-14(10-17(16)28-2)19-18-15(22-21(26)23-19)12-24(20(18)25)11-13-6-4-3-5-7-13/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXQFCHRVTIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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